Dual Antagonism Potency: pA₂ Comparison Against Montelukast and Seratrodast
In isolated guinea pig tracheal contraction assays, YM158 exhibits competitive dual antagonism of LTD₄ and TXA₂ receptors. Its antagonistic activity for the LTD₄ receptor is approximately 6.5-fold less potent than that of the single-pathway antagonist montelukast, while its activity for the TXA₂ receptor is 2.5-fold more potent than that of the single-pathway antagonist seratrodast [1]. This balanced, intermediate potency across both targets distinguishes YM158 from high-selectivity single-receptor antagonists, enabling simultaneous pathway blockade at comparable in vivo doses.
| Evidence Dimension | LTD₄ receptor antagonism potency |
|---|---|
| Target Compound Data | pA₂ = 8.87 |
| Comparator Or Baseline | Montelukast: pA₂ = 9.3 (literature value for guinea pig trachea) |
| Quantified Difference | YM158 is ~6.5-fold less potent than montelukast |
| Conditions | Isolated guinea pig tracheae; contraction induced by LTD₄ |
Why This Matters
This direct potency ratio enables researchers to benchmark YM158 against the industry-standard LTD₄ antagonist, montelukast, and to appropriately calibrate dosing in comparative studies where dual pathway blockade is required.
- [1] Arakida Y, Suwa K, Ohga K, Yokota M, Miyata K, Yamada T, Honda K. In vitro pharmacologic profile of YM158, a new dual antagonist for LTD₄ and TXA₂ receptors. J Pharmacol Exp Ther. 1998 Nov;287(2):633-9. PMID: 9808690. View Source
